molecular formula C12H19N3O2 B3005910 2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid CAS No. 1400635-62-2

2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B3005910
CAS No.: 1400635-62-2
M. Wt: 237.303
InChI Key: CJSQCVRSNMPJIV-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid is a chemical compound of significant interest in medicinal chemistry research, particularly in the discovery of new therapeutic agents. It features a 1,5-disubstituted imidazole core, a scaffold recognized for its prevalence in biologically active molecules . The integration of a piperidine moiety, a common feature in pharmaceuticals , further enhances its potential as a versatile building block for drug discovery. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are investigating its potential as a key intermediate in the synthesis of more complex molecules. Its structural framework is analogous to that of 1,5-diaryl-1H-imidazole-4-carboxylic acids, which have been identified as promising scaffolds in the search for novel inhibitors of the HIV-1 Integrase-LEDGF/p75 protein-protein interaction, a validated target for antiretroviral therapy . The carboxylic acid functional group is critical for binding in such allosteric inhibition mechanisms . The synthesis of this compound likely involves strategies similar to those used for related 1,5-disubstituted imidazole-4-carboxylates, which can be efficiently constructed from precursors like ethyl isocyanoacetate . Researchers value this compound for exploring structure-activity relationships and developing new classes of protein-protein interaction inhibitors.

Properties

IUPAC Name

2,5-dimethyl-1-(1-methylpiperidin-4-yl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-11(12(16)17)13-9(2)15(8)10-4-6-14(3)7-5-10/h10H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSQCVRSNMPJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C2CCN(CC2)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Methylation: The methyl groups can be added through alkylation reactions using methyl iodide or similar reagents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or piperidine derivatives.

Scientific Research Applications

2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs are categorized below based on heterocyclic cores and functional groups:

Compound Core Structure Key Substituents Applications Key Differences
Target Compound Imidazole 2,5-dimethyl; 1-(1-methyl-4-piperidyl); -COOH Potential pharmaceuticals Unique piperidyl group enhances solubility
Imazamox / Imazethapyr Imidazolinone Pyridine; -COOH; alkyl groups Herbicides Imidazolinone core vs. imidazole; agrochemical use
Zwitterionic Imidazole Derivative Imidazole Pyridinium; -COOH; zwitterionic Metal-organic frameworks (MOFs) Zwitterionic nature; coordination chemistry
Telmisartan Related Compound B Benzimidazole Biphenyl; -COOH; alkyl groups Pharmaceutical intermediate Larger aromatic system; biphenyl substituent
Pyrrole Derivative Pyrrole Trifluoromethoxy; -COCH2Cl Synthetic intermediate Pyrrole core vs. imidazole; halogenated substituent

Physicochemical Properties

While specific data for the target compound are sparse, inferences can be drawn from analogs:

  • Solubility : The piperidyl group likely improves water solubility compared to purely aromatic substituents (e.g., biphenyl in Telmisartan analogs) .
  • Acidity : The carboxylic acid group (pKa ~2–3) is critical for hydrogen bonding, similar to imazamox and zwitterionic derivatives .

Biological Activity

2,5-Dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid (commonly referred to as a derivative of imidazole) has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its imidazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit inhibitory effects on various biological pathways. Notably, imidazole derivatives have been studied for their ability to inhibit the interaction between integrase (IN) and LEDGF/p75, a critical interaction in the replication cycle of HIV-1.

Inhibitory Activity

In one study, compounds were tested for their ability to disrupt the IN-LEDGF/p75 interaction. The results showed that several derivatives exhibited over 50% inhibition, with some achieving as high as 89% inhibition . This suggests that this compound could play a role in antiviral strategies targeting HIV.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound% InhibitionReference
This compoundTBD
Analog A (with para-methylphenyl)89%
Analog B (with para-chlorophenyl)85%
Analog C (with meta-methylphenyl)84%

Anticancer Potential

In addition to antiviral properties, imidazole derivatives have been investigated for their anticancer potential. For instance, a related compound was evaluated for its effects on HepG2 liver cancer cells. The study found that treatment with the compound resulted in significant cell cycle arrest at the G1 phase, indicating potential antiproliferative effects . The data showed:

  • G0-G1 Phase Increase : From 52.39% (control) to 72.13% (treated).
  • S Phase Decrease : From 34.77% (control) to 25.19% (treated).
  • G2/M Phase Decrease : From 12.84% (control) to 2.68% (treated).

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation, marking it as a candidate for further anticancer research.

Cytotoxicity Studies

Cytotoxicity assays have also been conducted on various cell lines to assess the safety and efficacy of imidazole derivatives. One such study indicated that several compounds exhibited selective cytotoxicity against cancerous cells while sparing normal cells, highlighting their therapeutic potential .

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